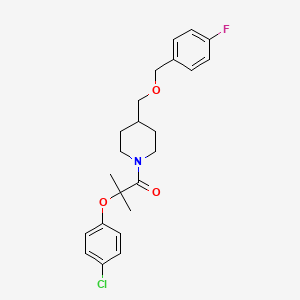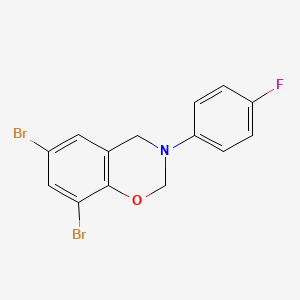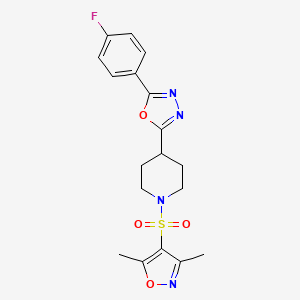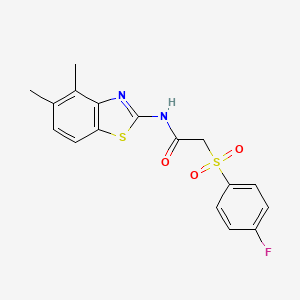![molecular formula C12H16N2O2 B2964926 N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide CAS No. 2411302-78-6](/img/structure/B2964926.png)
N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methoxy group and an ethyl chain linked to a methylprop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and an appropriate alkylating agent.
Alkylation: The 2-methoxypyridine undergoes alkylation to introduce the ethyl chain, forming 2-(2-methoxypyridin-4-yl)ethylamine.
Amidation: The resulting amine is then reacted with acryloyl chloride or a similar acylating agent under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-hydroxypyridine derivatives.
Reduction: Formation of N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamine.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The methoxy group and the amide moiety can participate in hydrogen bonding and other non-covalent interactions with proteins or enzymes, modulating their activity. The compound may also interact with nucleic acids, influencing gene expression or protein synthesis.
相似化合物的比较
N-(2-Pyridyl)acetamide: Similar structure but lacks the methoxy group.
N-(2-Methoxypyridin-4-yl)acetamide: Similar structure but lacks the ethyl chain and the prop-2-enamide moiety.
N-(2-Methoxypyridin-4-yl)ethylamine: Similar structure but lacks the amide moiety.
Uniqueness: N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide is unique due to the presence of both the methoxy group and the prop-2-enamide moiety, which confer specific chemical and biological properties. These structural features enable diverse interactions with biological targets and make it a versatile compound for various applications.
属性
IUPAC Name |
N-[2-(2-methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-12(15)14(2)8-6-10-5-7-13-11(9-10)16-3/h4-5,7,9H,1,6,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRQCVADOFKTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=NC=C1)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)
![(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964845.png)

![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)





![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid](/img/structure/B2964861.png)

![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)
